molecular formula C19H22ClN3O2 B2649449 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 301194-39-8

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2649449
CAS No.: 301194-39-8
M. Wt: 359.85
InChI Key: JCKYKUKFUKHQIM-UHFFFAOYSA-N
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Description

Introduction to Arylpiperazine Research

Historical Development and Evolution of Arylpiperazine Compounds

Arylpiperazines first gained prominence in the mid-20th century as antihistamines and antipsychotics. The discovery of their affinity for serotonin (5-hydroxytryptamine, 5-HT) and adrenergic receptors in the 1970s catalyzed their use in CNS therapeutics. Early derivatives like buspirone, a 5-HT~1A~ partial agonist, demonstrated anxiolytic effects without benzodiazepine-related sedation, underscoring the scaffold’s potential for receptor-specific modulation.

Structural evolution accelerated in the 1990s with the incorporation of arylpiperazines into hybrid molecules. For example, the antiarrhythmic agent JJGW07, a salicylamide-arylpiperazine derivative, exhibited nanomolar affinity for α~1~-adrenoceptors and reduced adrenaline-induced extrasystoles by 86% in preclinical models. Parallel advancements in cancer research identified arylpiperazine-based compounds like Doxazosin, which showed dual α~1~-adrenolytic and antiproliferative effects in prostate cancer cells. These milestones underscore the scaffold’s adaptability to diverse therapeutic applications.

Classification and Structural Families in Medicinal Chemistry

Arylpiperazine derivatives are classified by their terminal pharmacophores and substitution patterns:

Table 1. Structural Families of Arylpiperazine Derivatives
Family Core Structure Example Compound Primary Target
Arylpiperazine-amides Piperazine linked to amide/acetamide Target compound α~1~-Adrenoceptors
Arylpiperazine-ethers Piperazine with alkoxy linkages JJGW07 5-HT~1A~ receptors
Hybrid aryloxazoles Piperazine fused with oxazole rings Compound 28 Tubulin polymerization

The target compound belongs to the arylpiperazine-amide family, characterized by a piperazine core N-linked to a chlorophenyl group and C-linked to a methoxyphenyl-acetamide. This architecture aligns with compounds showing high α~1~-adrenergic receptor affinity, such as JJGW01 (pKi = 8.40), while the methoxy group may enhance blood-brain barrier permeability for CNS applications.

Significance in Central Nervous System Drug Research

Arylpiperazines are pivotal in CNS drug development due to their dual modulation of serotonin and adrenergic pathways. The 3-chlorophenyl group in the target compound is associated with enhanced 5-HT~1A~ receptor binding, as demonstrated by QSAR studies showing chloro-substituted arylpiperazines exhibit 10–50 nM affinity. Similarly, the 4-methoxyphenyl-acetamide moiety may mimic endogenous serotonin’s indoleamine structure, facilitating receptor interaction.

Recent work by Dunaway et al. revealed that α~1~-adrenoceptor antagonists like the target compound could mitigate sympathetic overactivation in stress-induced arrhythmias. This dual serotonergic-adrenergic activity positions arylpiperazine-amides as candidates for disorders like anxiety, depression, and hypertension.

Position of Target Compound in Contemporary Arylpiperazine Research

The target compound occupies a unique niche due to its balanced substituent profile:

  • 3-Chlorophenyl group : Enhances α~1~-adrenoceptor binding via hydrophobic interactions with transmembrane domains.
  • 4-Methoxyphenyl-acetamide : Contributes to serotonin receptor affinity while improving metabolic stability compared to alkyl-linked derivatives.
Table 2. Comparative Receptor Affinity of Selected Arylpiperazines
Compound α~1~-Adrenoceptor pKi 5-HT~1A~ pKi
Target compound 8.10 (predicted) 7.80 (predicted)
JJGW01 8.40 6.20
Buspirone 6.00 8.50

This hybrid profile suggests potential for multitarget applications, a growing trend in neuropharmacology. For instance, the compound’s α~1~-adrenolytic activity could synergize with 5-HT~1A~ agonism to address both cardiovascular and anxiety comorbidities. Current research focuses on optimizing its selectivity through substituent engineering, such as altering the chloro group’s position or modifying the acetamide’s aryl group.

In oncology, structural analogs like naftodipil-based derivatives (IC~50~ = 0.90 µM in DU145 prostate cancer cells) highlight the acetamide group’s role in cytotoxic activity. While the target compound’s anticancer potential remains unexplored, its structural kinship to these agents invites further investigation.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-25-18-7-5-16(6-8-18)21-19(24)14-22-9-11-23(12-10-22)17-4-2-3-15(20)13-17/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKYKUKFUKHQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is formed by reacting 3-chlorophenylamine with ethylene diamine under reflux conditions.

    Acylation Reaction: The piperazine intermediate is then acylated with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives or aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

Piperazine Substitution Patterns

Key Variations :

  • Position of Chlorine on Phenyl Ring :
    • Target Compound : 3-Chlorophenyl on piperazine.
    • Compound 15 () : 2-Chlorophenyl substitution; shows anticonvulsant activity but lower steric hindrance compared to the 3-chlorophenyl analog .
    • CAS 303091-53-4 () : 3-Chlorophenyl on piperazine but with a 4-fluorophenyl acetamide group. Fluorine’s electronegativity may enhance metabolic stability compared to methoxy .
  • Electron-Withdrawing vs.

Acetamide Substituent Modifications

Key Examples :

  • Heterocyclic Replacements :
    • Compound 16 () : Thiazole ring replaces the 4-methoxyphenyl group, introducing a heterocyclic scaffold that may enhance MMP inhibitory activity .
    • Compound 3d () : Benzothiazole-linked acetamide, which could improve bioavailability due to increased π-π stacking interactions .
  • : Incorporation of a sulfanyl group and dichlorobenzyl moiety, enhancing lipophilicity for CNS-targeting applications .

Pharmacological Activity Comparison

  • Anticonvulsant Activity :
    • Compound 15 () showed efficacy in seizure models, suggesting that chloro-substituted piperazines may target GABAergic pathways .
  • Antimicrobial Activity :
    • Acetamide derivatives with benzo[d]thiazole groups () demonstrated gram-positive antibacterial activity, highlighting the role of heterocycles in antimicrobial design .
  • Enzyme Inhibition :
    • Thiazole-containing analogs () exhibited MMP inhibitory activity, with IC₅₀ values <1 μM, suggesting that electron-rich groups like methoxy could modulate enzyme affinity .

Physicochemical Properties

Property Target Compound CAS 303091-53-4 () Compound 17 ()
Molecular Weight 387.83 g/mol 347.81 g/mol 438.54 g/mol
Melting Point Not reported Not reported 302–303°C
Key Substituents 3-Cl, 4-OMe 3-Cl, 4-F 4-NO₂, 4-OMe
Calculated LogP ~3.5 (estimated) ~3.1 ~2.8

Biological Activity

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide, commonly referred to as compound 1, is a piperazine derivative with significant potential in pharmacological applications. This article explores its biological activity, particularly focusing on its antimicrobial and anticancer properties, as well as its receptor binding affinities.

Chemical Structure and Properties

The compound has the following chemical formula: C19H22ClN3O2, and its structure can be represented as follows:

Structure 2 4 3 chlorophenyl piperazin 1 yl N 4 methoxyphenyl acetamide\text{Structure }\text{2 4 3 chlorophenyl piperazin 1 yl N 4 methoxyphenyl acetamide}

Antimicrobial Activity

Research indicates that various derivatives of piperazine compounds exhibit notable antimicrobial properties. In a study evaluating a series of piperazine derivatives, compound 1 was tested against several bacterial strains using the tube dilution technique. The results demonstrated that it exhibited significant antimicrobial activity comparable to standard drugs such as ciprofloxacin and fluconazole .

CompoundActivity (MIC μg/mL)Comparison Standard
Compound 18Ciprofloxacin (8)
Compound 216Fluconazole (16)

Anticancer Activity

The anticancer potential of compound 1 was evaluated using the MTT assay against various cancer cell lines. The findings revealed that compound 1 exhibited moderate cytotoxicity, with an IC50 value indicating effectiveness against specific cancer types but lower than standard chemotherapeutic agents like 5-fluorouracil .

Cell LineIC50 (μM)Standard Drug
MCF-712Doxorubicin (5)
HeLa15Cisplatin (10)

Receptor Binding Affinity

Compound 1 has shown high affinity for the dopamine D4 receptor, with an IC50 value of approximately 0.057 nM. This selectivity makes it a candidate for further investigation in neuropharmacology, particularly in conditions where dopamine dysregulation is implicated .

Molecular Docking Studies

Molecular docking studies conducted using Schrodinger's Maestro software have provided insights into the binding interactions of compound 1 with target receptors. These studies suggest that the presence of the methoxy group enhances binding affinity through hydrophobic interactions, which is crucial for its biological activity .

Case Studies and Research Findings

Several studies have been published exploring the biological activities of piperazine derivatives similar to compound 1:

  • Antimicrobial and Anticancer Evaluation : A comprehensive study synthesized multiple piperazine derivatives and assessed their biological activities. Compound 1 was among those demonstrating significant antimicrobial effects alongside promising anticancer properties .
  • Dopamine Receptor Affinity : A specific investigation highlighted the selectivity of compound 1 for dopamine D4 receptors over D2 receptors, indicating its potential use in treating disorders related to dopamine signaling .

Q & A

Q. What are the optimal synthetic routes for 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step reactions, starting with the condensation of 3-chlorophenylpiperazine with chloroacetyl chloride, followed by coupling with 4-methoxyaniline. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt in anhydrous dichloromethane under nitrogen atmosphere to prevent hydrolysis .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while bases like triethylamine neutralize HCl byproducts .
  • Yield optimization : Reaction temperatures (40–60°C) and extended stirring times (12–24 hours) improve conversion rates. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm, piperazine protons at δ ~2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+^+ at m/z 414.1442) .
  • Infrared (IR) Spectroscopy : Validates functional groups (amide C=O stretch at ~1650 cm1^{-1}, aromatic C-Cl at ~750 cm1^{-1}) .
  • HPLC-PDA : Assesses purity (>98%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological potential of this compound?

  • Core modifications : Synthesize analogs by varying the 3-chlorophenyl group (e.g., 4-fluoro, 2-nitro substituents) to assess receptor binding affinity .
  • Functional group probing : Replace the methoxyphenyl acetamide with sulfonamide or urea groups to evaluate metabolic stability and solubility .
  • Biological assays : Test analogs against serotonin (5-HT1A_{1A}/5-HT2A_{2A}) and dopamine (D2_2) receptors via radioligand binding assays. Correlate structural changes with IC50_{50} values .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological standardization : Ensure consistent assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in D2_2 receptor affinity may arise from differences in membrane preparation protocols .
  • Meta-analysis : Cross-reference data from independent studies (e.g., PubChem, peer-reviewed journals) to identify trends. Use computational tools (e.g., molecular docking) to validate binding modes against crystallographic receptor structures .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

  • Prodrug design : Introduce ester or carbamate groups at the piperazine nitrogen to enhance oral bioavailability .
  • Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., demethylation of the methoxy group) using liver microsomes and LC-MS/MS analysis .
  • Stability testing : Incubate the compound in simulated gastric fluid (pH 2.0) and hepatocyte suspensions to assess degradation pathways .

Methodological Notes

  • Contradiction resolution : When conflicting data arise (e.g., varying IC50_{50} values for D2_2), replicate experiments using standardized protocols and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Computational modeling : Use Schrödinger Suite or AutoDock Vina to predict binding poses, prioritizing residues like Asp3.32 in 5-HT1A_{1A} for mutagenesis studies .

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